Oleyl hydroxyethyl imidazoline

Corrosion inhibition Oilfield chemistry Microbially influenced corrosion

Oleyl hydroxyethyl imidazoline (CAS 21652-27-7), also known as 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanol, is a cationic imidazoline surfactant characterized by an unsaturated C18 oleyl hydrophobic tail and a hydroxyethyl-substituted imidazoline headgroup. This amphiphilic structure confers a distinctive hydrophilic-lipophilic balance that enables functional versatility across multiple industrial sectors, including oilfield corrosion inhibition, metalworking fluids, water-in-oil emulsification, and personal care conditioning.

Molecular Formula C22H42N2O
Molecular Weight 350.6 g/mol
CAS No. 21652-27-7
Cat. No. B1609462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl hydroxyethyl imidazoline
CAS21652-27-7
Molecular FormulaC22H42N2O
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=NCCN1CCO
InChIInChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3/b10-9-
InChIKeyWGTDLPBPQKAPMN-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Hydroxyethyl Imidazoline (CAS 21652-27-7): Core Chemical Identity and Industrial Positioning


Oleyl hydroxyethyl imidazoline (CAS 21652-27-7), also known as 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro-1H-imidazole-1-ethanol, is a cationic imidazoline surfactant characterized by an unsaturated C18 oleyl hydrophobic tail and a hydroxyethyl-substituted imidazoline headgroup [1]. This amphiphilic structure confers a distinctive hydrophilic-lipophilic balance that enables functional versatility across multiple industrial sectors, including oilfield corrosion inhibition, metalworking fluids, water-in-oil emulsification, and personal care conditioning . As a vegetable-derived fatty amine intermediate, it maintains positive charge across acidic, neutral, and alkaline pH ranges, distinguishing it from pH-sensitive surfactants and enabling stable performance in chemically diverse environments [2]. Commercial availability includes grades such as Cola®Zoline O, Schercozoline™ O, and MACKAZOLINE® O-V [3].

Why Oleyl Hydroxyethyl Imidazoline Cannot Be Readily Substituted by Other Imidazoline Derivatives


The functional performance of imidazoline-based surfactants is exquisitely sensitive to three molecular parameters: hydrophobic chain length and unsaturation, pendant group chemistry, and the degree of quaternization. For oleyl hydroxyethyl imidazoline, the presence of a cis-double bond in the C18 oleyl tail reduces the Kraft point and enhances low-temperature fluidity compared to saturated stearyl analogs, while the hydroxyethyl pendant group modulates hydrophilicity in a manner distinct from aminoethyl or longer polyamine substituents [1]. Unlike quaternized imidazolinium compounds that exhibit fixed cationic character, this non-quaternized imidazoline base can be selectively neutralized with acids or further derivatized with alkyl halides, enabling tunable surface activity and downstream chemical flexibility that quaternized alternatives lack . Substituting a different imidazoline derivative without understanding these structure-function relationships risks compromising corrosion inhibition efficiency, emulsion inversion behavior, or formulation compatibility.

Quantitative Comparative Evidence for Oleyl Hydroxyethyl Imidazoline in Scientific and Industrial Selection


Synergistic Pitting Corrosion Reduction with Free Nitrous Acid in Simulated Oilfield Water Injection Systems

In a simulated water injection system study, N-b-hydroxyethyl oleyl imidazoline (HEI-17, a direct analog of the target compound) was evaluated for pitting corrosion inhibition. When HEI-17 was applied alone as a continuous dose, it produced a moderate pitting corrosion inhibition effect of approximately 27% relative to the untreated control. However, when HEI-17 was applied in a synergistic treatment strategy—continuous HEI-17 dosing combined with intermittent free nitrous acid (FNA) dosing—the pitting corrosion was decreased by 64.6% compared to continuous HEI-17 dosing alone over a one-month period, as measured by cumulative distribution of pitting depth [1]. General corrosion rates following a single FNA dose dropped to 0.27 ± 0.04 mm/y versus 0.54 ± 0.08 mm/y for continuous HEI-17 only (a reduction of up to 50%) [1].

Corrosion inhibition Oilfield chemistry Microbially influenced corrosion

Unsaturated Oleyl Tail Confers Enhanced Surface Tension Reduction and Biodegradability Versus Saturated Stearyl Analogs

In a comparative study of renewable ester-functionalized imidazolium surfactants synthesized from oleic acid (C18:1) and stearic acid (C18:0) feedstocks, the surfactant containing the unsaturated oleyl hydrophobic tail demonstrated a greater capability to reduce the surface tension of aqueous solutions compared to the saturated stearyl tail-containing analog. Additionally, the oleic acid-based surfactant exhibited a greater ability to undergo biodegradation [1]. The double bond in the oleyl chain disrupts tight crystalline packing of the hydrophobic tails, lowering the critical micelle concentration and reducing the energy barrier for micelle formation [1].

Surface activity Biodegradability Green chemistry

Hydroxyethyl Pendant Group Differentiates Hydrophilicity and Flow-Rate-Dependent Inhibition Performance from Aminoethyl Analogs

Six imidazoline derivatives with different pendant chains were synthesized from oleic acid and evaluated for corrosion inhibition under high-pressure CO2 conditions at varying flow rates. The study demonstrated that the hydroxyethyl group in the pendant chain improves the hydrophilicity of the imidazoline molecule, whereas amino ethylene groups increase hydrophobicity. Increasing the number of amino ethylene units causes a gradual increase in hydrophobicity [1]. The inhibition efficiency of imidazoline was decreased by the introduction of a hydroxyethyl group to the imidazoline ring compared to aminoethyl-substituted analogs, and inhibition performance varied with flow velocity: under low velocity (0.3 and 0.6 m/s), the highest inhibition efficiency was achieved by the derivative with two amino ethylene units; under high flow velocity (5.5 m/s), derivatives with multiple amino ethylene units (more than 3) ranked highest [1].

Corrosion inhibition Structure-property relationships Flow-assisted corrosion

Water-in-Oil Emulsifier Specificity Differentiates Oleyl Hydroxyethyl Imidazoline from Oil-in-Water Imidazoline Emulsifiers

Commercial technical datasheets consistently classify oleyl hydroxyethyl imidazoline as a water-in-oil (W/O) emulsifier. Schercozoline™ O imidazoline (Lubrizol) is specifically characterized as 'a water-in-oil emulsifier and corrosion inhibitor with an oleic fatty acid source' . Similarly, Solvay's MACKAZOLINE® O-V is described as forming 'cationic emulsions' and is 'oil soluble, water dispersible,' consistent with W/O emulsification behavior [1]. This W/O emulsification specificity contrasts with shorter-chain or more hydrophilic imidazoline derivatives that preferentially stabilize oil-in-water (O/W) emulsions.

Emulsification Formulation science Oilfield chemicals

Non-Quaternized Base Structure Enables Downstream Derivatization into Quaternary Ammonium Compounds with Tunable Properties

Oleyl hydroxyethyl imidazoline serves as a versatile intermediate for quaternary ammonium compound synthesis. According to commercial technical documentation, this compound 'can be combined with alkyl halides and sulfates to form quaternary ammonium compounds' [1]. This non-quaternized base structure offers formulation flexibility: it can be neutralized with common acids to act as a cationic surface-active agent and emulsifier in its native form, or it can be derivatized to produce quaternary ammonium salts for enhanced substantivity in hair conditioning and fabric softening applications . This dual functionality contrasts with pre-quaternized imidazolinium compounds that lack further derivatization potential.

Chemical intermediate Quaternary ammonium synthesis Hair conditioning

High-Value Application Scenarios for Oleyl Hydroxyethyl Imidazoline Based on Quantitative Evidence


Oilfield Water Injection Systems Requiring Combined Corrosion and Microbial Control

In oilfield water injection pipelines where both general corrosion and microbially influenced pitting corrosion threaten asset integrity, oleyl hydroxyethyl imidazoline should be deployed as part of a dual-treatment strategy: continuous imidazoline dosing to suppress general corrosion combined with intermittent free nitrous acid dosing for biocidal activity. This combination achieves a 64.6% reduction in pitting corrosion compared to imidazoline alone, representing a significant operational advantage over single-agent treatments [1].

Water-in-Oil Emulsion Formulations in Oilfield and Industrial Lubricant Applications

For invert emulsion drilling fluids, sheeter waxes, and metalworking lubricants requiring stable water-in-oil emulsions, oleyl hydroxyethyl imidazoline is the appropriate selection over more hydrophilic imidazoline derivatives. Its classification as a W/O emulsifier with an oleic fatty acid source ensures correct phase orientation and long-term emulsion stability [1].

Synthesis of Tailored Quaternary Ammonium Surfactants for Personal Care Conditioning

When developing custom hair conditioners or fabric softeners where substantivity and conditioning performance must be optimized, procuring non-quaternized oleyl hydroxyethyl imidazoline as an intermediate provides the synthetic flexibility that pre-quaternized alternatives cannot offer. The base compound can be reacted with specific alkyl halides or sulfates to produce quaternary ammonium derivatives with tunable alkyl chain lengths and counterions matched to the target formulation [2].

Biodegradable Surfactant Formulations with Enhanced Surface Activity

For environmentally regulated applications where rapid biodegradation is a procurement criterion, the unsaturated oleyl tail of this compound confers greater biodegradability compared to saturated stearyl-based imidazoline analogs. This makes it suitable for environmentally sensitive oilfield operations, agricultural adjuvants, and green cleaning formulations where both performance and environmental compatibility are required [3].

Technical Documentation Hub

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